molecular formula C9H9BrO2 B1266921 4-(2-Bromoethoxy)benzaldehyde CAS No. 52191-15-8

4-(2-Bromoethoxy)benzaldehyde

Cat. No. B1266921
Key on ui cas rn: 52191-15-8
M. Wt: 229.07 g/mol
InChI Key: XFHTVCMRNSBQCF-UHFFFAOYSA-N
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Patent
US07192970B2

Procedure details

To a solution of potassium hydroxide (3.70 g, 54.0 mmol) in ethanol (50 ml) is added 4-hydroxybenzaldehyde (6.00 g, 49.1 mmol) and 1,2-dibromoethane (46.15 g, 245.7 mmol). Then the mixture is heated to reflux for 8 hours. After cooled, the reaction mixture is evaporated under vacuum. The residue is dissolved in water and extracted with dichloromethane (3×50 ml). The organic phase is washed with water (3×50 ml), dried over MgSO4 and evaporated to give a crude product, which is crystallized from ethanol to give the title compound (4.60 g, 41%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
46.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[Br:12][CH2:13][CH2:14]Br>C(O)C>[Br:12][CH2:13][CH2:14][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
46.15 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
WASH
Type
WASH
Details
The organic phase is washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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